molecular formula C19H16ClN3O3 B4343525 4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide

Cat. No.: B4343525
M. Wt: 369.8 g/mol
InChI Key: QQYPJVDIQLUHER-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a dibenzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide typically involves multiple steps One common approach is to start with the dibenzofuran moiety, which is then functionalized to introduce the methoxy group The pyrazole ring is synthesized separately and then coupled with the dibenzofuran derivative under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide: can be compared with other pyrazole derivatives and dibenzofuran derivatives.

    Unique Features: The presence of both the pyrazole ring and the dibenzofuran moiety in the same molecule makes it unique. This combination of structural features can impart specific properties that are not found in other similar compounds.

List of Similar Compounds

  • 4-chloro-1-ethyl-1H-pyrazole-3-carboxamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide
  • 4-chloro-1-ethyl-N-(2-hydroxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-1-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-3-23-10-13(20)18(22-23)19(24)21-14-9-16-12(8-17(14)25-2)11-6-4-5-7-15(11)26-16/h4-10H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYPJVDIQLUHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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